Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Overview
Description
JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 6-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 6 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Mechanism of Action
Target of Action
The primary targets of JWH 081 6-methoxynaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 081 6-methoxynaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . It shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This means that it binds to these receptors and activates them, leading to changes in the signaling pathways they control.
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors, JWH 081 6-methoxynaphthyl isomer triggers a series of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of several ion channels . The exact downstream effects can vary depending on the specific cellular context and the relative expression of CB1 and CB2.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The activation of cannabinoid receptors by JWH 081 6-methoxynaphthyl isomer can have various molecular and cellular effects. For example, it can modulate neurotransmitter release in the brain, which can alter mood and perception . It’s important to note that the use of synthetic cannabinoids can also lead to adverse effects, including neurotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 081 6-methoxynaphthyl isomer. For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Moreover, individual factors, including a person’s genetics, health status, and use of other substances, can also influence its effects .
Biochemical Analysis
Biochemical Properties
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is known to interact with the cannabinoid receptors CB1 and CB2 . These receptors are proteins that play a crucial role in the endocannabinoid system, a signaling system in the body that regulates a wide array of physiological processes .
Cellular Effects
The interaction of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- with the cannabinoid receptors can have various effects on cells. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.
Molecular Mechanism
The molecular mechanism of action of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves binding to the cannabinoid receptors, which can lead to the activation or inhibition of various enzymes . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can change over time in laboratory settings. For instance, its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can vary with different dosages in animal models . For instance, there may be threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and it can influence metabolic flux or metabolite levels .
Transport and Distribution
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and it can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can affect its activity or function . For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOBICVPDFZNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463926 | |
Record name | JWH-081 6-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-41-3 | |
Record name | JWH-166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-081 6-Methoxynaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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